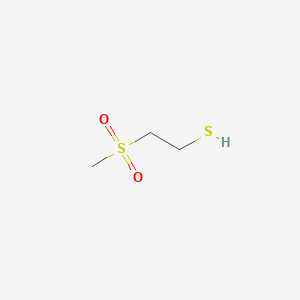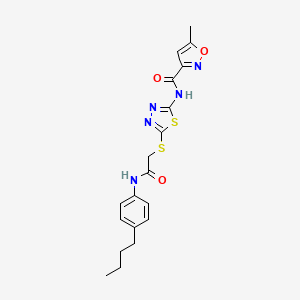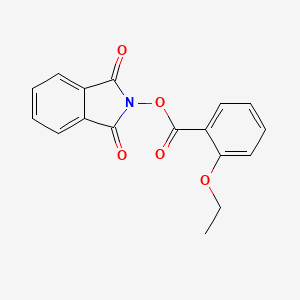![molecular formula C20H20N4O4S B2578161 (4-(6-エトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(2-ニトロフェニル)メタノン CAS No. 897470-78-9](/img/structure/B2578161.png)
(4-(6-エトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)(2-ニトロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
科学的研究の応用
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, followed by the introduction of the ethoxy group and the piperazine moiety. The nitrobenzoyl group is then attached to the piperazine ring. Common reagents used in these reactions include ethyl iodide, piperazine, and 2-nitrobenzoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ethoxy group could yield various alkyl or aryl derivatives.
作用機序
The mechanism of action of 6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, leading to the inhibition of essential cellular processes. The nitrobenzoyl group may play a crucial role in its antibacterial activity by interfering with the bacterial cell wall synthesis or protein function .
類似化合物との比較
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole: This compound is structurally similar but lacks the ethoxy and nitrobenzoyl groups.
2-(4-(2-nitrobenzoyl)piperazin-1-yl)-1,3-benzothiazole: Similar but without the ethoxy group.
Uniqueness
6-ethoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the ethoxy group, which may enhance its solubility and bioavailability. The nitrobenzoyl group also contributes to its potential antibacterial activity, making it a promising candidate for further research and development .
特性
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-14-7-8-16-18(13-14)29-20(21-16)23-11-9-22(10-12-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXIFBGJHMOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-cyclohexyl-1,3-dimethyl-5-[(2-oxopropyl)sulfanyl]-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2578099.png)
![N-(4-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578100.png)
